molecular formula C21H20BrN3O4 B15360949 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione

3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione

Cat. No.: B15360949
M. Wt: 458.3 g/mol
InChI Key: XSHPTQDAPVOXCQ-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione is a complex organic compound that belongs to the class of benzoimidazole derivatives. This compound is characterized by its unique structure, which includes a brominated benzoimidazole moiety, a methoxybenzyl group, and a piperidine-2,6-dione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione typically involves multiple steps:

    Formation of the Benzoimidazole Core: The initial step involves the synthesis of the benzoimidazole core, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Bromination: The benzoimidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Introduction of the Piperidine-2,6-dione Moiety: The brominated benzoimidazole is reacted with a piperidine-2,6-dione derivative under basic conditions to form the desired product.

    Methoxybenzyl Group Addition: Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoimidazole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoimidazole derivatives.

Scientific Research Applications

3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione
  • 3-(4-Fluoro-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione

Uniqueness

The uniqueness of 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione lies in its specific brominated benzoimidazole structure, which imparts distinct chemical and biological properties compared to its chloro- and fluoro-substituted analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Biological Activity

The compound 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS No. 2357109-91-0) is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C21H20BrN3O4
Molecular Weight 458.30 g/mol
CAS Number 2357109-91-0
Purity > 96%

The compound features a complex structure that includes a piperidine core linked to a benzo[d]imidazole moiety and a methoxybenzyl group, which may influence its biological interactions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes, which could be beneficial in treating conditions such as diabetes. For instance, derivatives of similar structures have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
  • Anticancer Properties : Preliminary studies suggest that compounds with similar scaffolds may exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features of this compound could enhance its efficacy against specific cancer types .
  • Anti-inflammatory Effects : The benzo[d]imidazole moiety is known for its anti-inflammatory properties, which might be leveraged in treating inflammatory diseases .

Case Studies

  • α-Glucosidase Inhibition Study :
    • A series of compounds structurally related to this piperidine derivative were evaluated for their α-glucosidase inhibitory activity.
    • Notably, certain derivatives demonstrated IC50 values significantly lower than the standard drug acarbose, suggesting strong potential for managing diabetes .
  • Anticancer Activity :
    • In vitro studies have indicated that similar compounds induce cell cycle arrest and apoptosis in various cancer cell lines.
    • The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

Toxicology and Safety Profile

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are necessary to fully understand the implications of long-term exposure and therapeutic dosing.

Properties

Molecular Formula

C21H20BrN3O4

Molecular Weight

458.3 g/mol

IUPAC Name

3-(4-bromo-3-methyl-2-oxobenzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione

InChI

InChI=1S/C21H20BrN3O4/c1-23-19-15(22)4-3-5-16(19)25(21(23)28)17-10-11-18(26)24(20(17)27)12-13-6-8-14(29-2)9-7-13/h3-9,17H,10-12H2,1-2H3

InChI Key

XSHPTQDAPVOXCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2Br)N(C1=O)C3CCC(=O)N(C3=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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